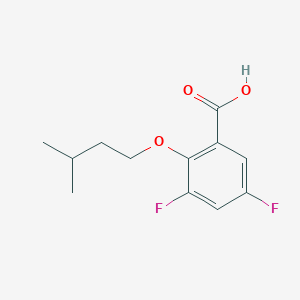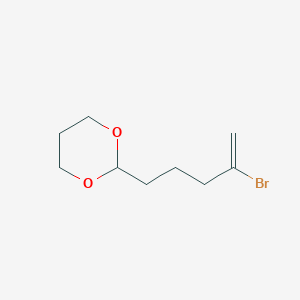
2-(4-Bromo-4-pentenyl)-1,3-dioxane
Übersicht
Beschreibung
2-(4-Bromo-4-pentenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins
This study demonstrates the use of platinum catalysis in the cyclization of 2-(4-pentenyl)indoles, indicating the potential of 2-(4-Bromo-4-pentenyl)-1,3-dioxane in facilitating complex organic reactions (Liu, Han, Wang, & Widenhoefer, 2004).
Synthesis and Conformational Analysis in Cider
This research identified and analyzed various 1,3-dioxanes in French cider, including 2-(4-pentenyl)-1,3-dioxane derivatives, contributing to our understanding of flavor chemistry and natural product synthesis (Dietrich, Beuerle, Withopf, Schreier, Brunerie, Bicchi, & Schwab, 1997).
Gold(I)-Catalyzed Hydroamination of Allenes
This paper discusses the use of gold(I) catalysis in the reaction of 2,3-pentadienyl benzoate with benzyl carbamate, highlighting the utility of similar dioxane compounds in catalytic processes (Kinder, Zhang, & Widenhoefer, 2008).
Synthesis of Liquid Crystals
A study on the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, such as 2-(4-pentenyl)-1,3-dioxane derivatives, for use in liquid crystals highlights its application in materials science (Liu Qian-feng, 2002).
Platinum(II)/Europium(III)-Catalyzed Hydroalkylation
This research explores the catalytic activity of platinum and europium complexes in the hydroalkylation of 4-pentenyl β-dicarbonyl compounds, relevant to the study of this compound (Liu & Widenhoefer, 2005).
Eigenschaften
IUPAC Name |
2-(4-bromopent-4-enyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHOGHIPUPVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1OCCCO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



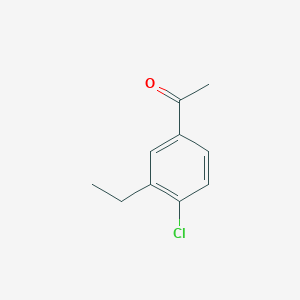

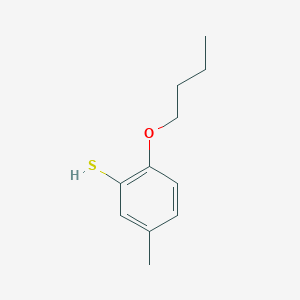

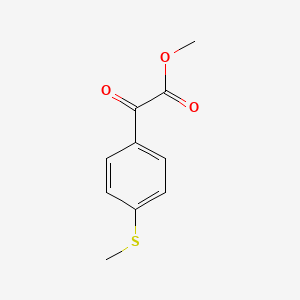
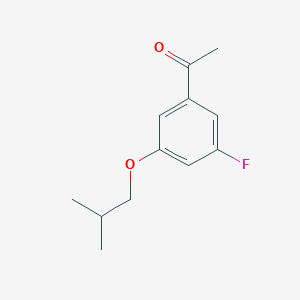
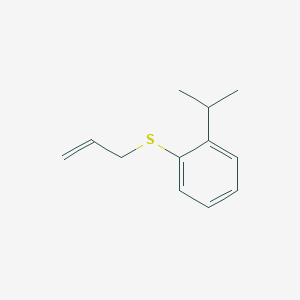
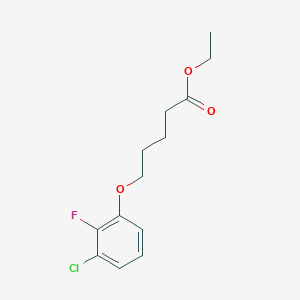
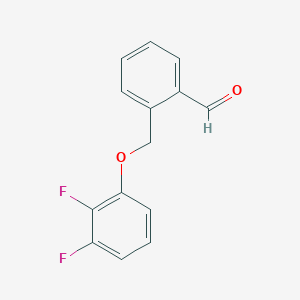
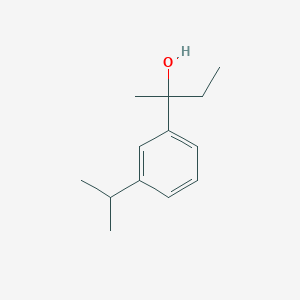
![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)
![3-[2-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8001083.png)

